N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide
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Overview
Description
N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide is a complex organic compound characterized by the presence of a cyanocyclobutyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 1-cyanocyclobutane with 4-(trifluoromethyl)benzaldehyde under specific conditions to form an intermediate, which is then further reacted with formamide to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions and improve yields .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield. The choice of solvents, catalysts, and reaction conditions is critical to minimize by-products and ensure the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanocyclobutyl derivatives and trifluoromethylphenyl derivatives. Examples are:
- N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]acetamide}
- N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}propionamide .
Uniqueness
N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
N-[2-[(1-cyanocyclobutyl)amino]-2-oxoethyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)11-4-2-10(3-5-11)13(23)20-8-12(22)21-14(9-19)6-1-7-14/h2-5H,1,6-8H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJOESRTVOYKKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CNC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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